molecular formula C19H18BrN2O6P B11408053 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11408053
M. Wt: 481.2 g/mol
InChI Key: FRHZMVKSMOPZQH-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, a bromophenyl group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and various organic solvents such as dimethylformamide and toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H18BrN2O6P

Molecular Weight

481.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H18BrN2O6P/c1-24-29(23,25-2)19-18(28-17(22-19)13-4-6-14(20)7-5-13)21-10-12-3-8-15-16(9-12)27-11-26-15/h3-9,21H,10-11H2,1-2H3

InChI Key

FRHZMVKSMOPZQH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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